2-Isopropyl-hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

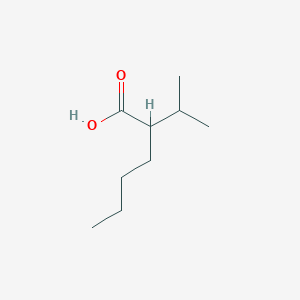

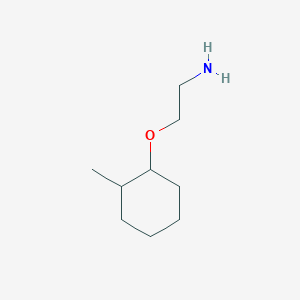

2-Isopropyl-hexanoic acid is a synthetic organic compound with a chemical formula of C9H18O2 and a molecular weight of 158.241 . It is a medium-chain fatty acid and is capable of donating a hydron to an acceptor (Bronsted base) .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of retrosynthetic analysis . The retrosynthetic steps suggest important synthetic reactions, such as Diels–Alder, cyanhydrin, Wittig, and Nef reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H18O2 . The InChI representation isInChI=1S/C9H18O2/c1-4-5-6-8(7(2)3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) .

Scientific Research Applications

Biosynthetic Pathways in Microorganisms

- Biosynthesis in Yeast: Hexanoic acid pathways were constructed in Kluyveromyces marxianus by integrating gene combinations, enabling the production of hexanoic acid from galactose as a substrate (Cheon et al., 2014).

- Anaerobic Bioproduction: Clostridium kluyveri can produce hexanoic acid from ethanol and acetate through anaerobic processes, with detailed kinetic parameters established for its growth and production (Candry et al., 2018).

Applications in Food and Cosmetic Industry

- Food Additives Production: Biotransformation in microreactors for producing hexanal and hexanoic acid, using yeast cells and alcohol dehydrogenase, offers an alternative to traditional synthesis processes with improved product quality and purity (Šalić et al., 2013).

Industrial and Chemical Processes

- Vegetable Oil Processing: Hexanoic acid is involved in the extraction and refining of vegetable oils, with research comparing its use with other solvents like hexane and isopropyl alcohol (Gallegos‐Infante et al., 2007).

- Corrosion Inhibition: Schiff's bases derived from hexanoic acid are investigated as corrosion inhibitors for mild steel, showing significant inhibition efficiency (Gupta et al., 2016).

Analytical and Synthesis Applications

- GC-MS Analysis: Gas chromatography-mass spectrometry analysis of 2-Acetyl-hexanoic acid ethyl ester and its derivatives for applications in anesthetics, spice, and medicine (Ming, 2007).

- Ester Synthesis: Synthesis of allyl hexanoate from hexanoic acid using activated carbon supported catalysts under microwave irradiation, demonstrating efficient ester production (Lin, 2007).

Environmental and Agricultural Applications

- Agricultural Plant Resistance: Hexanoic acid acts as a resistance inducer in plants against pathogens like Pseudomonas syringae and Botrytis cinerea, promoting plant defense mechanisms (Scalschi et al., 2013).

Mechanism of Action

Target of Action

Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to target the gag-pol polyprotein in hiv-2 .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other medium-chain fatty acids . These compounds often interact with their targets through a variety of mechanisms, including direct binding, modulation of membrane properties, or acting as signaling molecules .

Biochemical Pathways

It’s known that medium-chain fatty acids, like 2-isopropyl-hexanoic acid, can be involved in various metabolic pathways, including fatty acid metabolism .

Pharmacokinetics

Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Medium-chain fatty acids, like this compound, are known to have various effects at the molecular and cellular level, including influencing membrane fluidity and function, modulating gene expression, and affecting cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds, like hexanoic acid, in water is limited, which can affect its bioavailability . Furthermore, factors such as pH, temperature, and the presence of other compounds can also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Isopropyl-hexanoic acid are not well-studied. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the carboxyl group, which is acidic . This allows them to interact with various enzymes and proteins in the body, potentially influencing biochemical pathways .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research in this area. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways and gene expression . They can also impact cellular metabolism, as they can be metabolized by cells to produce energy .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Carboxylic acids like this compound can interact with biomolecules in several ways. They can form hydrogen bonds with other molecules due to the presence of the carboxyl group . They can also participate in enzymatic reactions, potentially acting as enzyme inhibitors or activators .

Temporal Effects in Laboratory Settings

Carboxylic acids are generally stable compounds . Over time, they may undergo degradation, especially under conditions of high heat or extreme pH . Long-term effects on cellular function would likely depend on the specific cell type and the concentration of the this compound.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. It is generally true that the effects of a substance can vary with dosage, with potential threshold effects at low dosages and toxic or adverse effects at high dosages .

Metabolic Pathways

As a carboxylic acid, it could potentially be metabolized through pathways involving carboxylic acid metabolism .

Transport and Distribution

Carboxylic acids can generally diffuse across cell membranes due to their small size and polar nature .

Subcellular Localization

As a small, polar molecule, it could potentially localize to various compartments within the cell .

Properties

IUPAC Name |

2-propan-2-ylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-8(7(2)3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAKABFIXDKLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-89-5 |

Source

|

| Record name | Hexanoic acid, 2-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2685568.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2685574.png)

![N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2685575.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2685581.png)